N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are a significant group of heterocyclic compounds with a broad range of biological activities, making them valuable in medicinal chemistry. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has shown potential as a lead compound for developing dual inhibitors of Bruton’s Tyrosine Kinase (BTK) [].
Applications
The primary application for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, as suggested by the literature, is as a lead compound in the development of novel dual inhibitors targeting both wild-type BTK and the drug-resistant C481S mutant []. This potential stems from its identified ability to inhibit both forms of the enzyme with comparable potency in virtual screening studies.
Compound Description: DW-8 is a novel 4-anilinoquinazoline analog that demonstrates potent anticancer efficacy, particularly against colorectal cancer cell lines (HCT116, HT29, and SW620) []. It induces apoptosis via intrinsic pathways, leading to cell cycle arrest at the G2 phase, activation of caspases, nuclear fragmentation, and increased reactive oxygen species (ROS) levels [].
Relevance: DW-8 shares the core quinazoline structure with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Both compounds possess a 6,7-dimethoxy substitution on the quinazoline ring, but DW-8 features a 3-chloro-4-fluorophenyl group at the 4-amino position, compared to the 4-iodophenyl group in the target compound []. This structural similarity suggests that both compounds may exhibit similar binding affinities and biological activities, particularly related to anticancer properties.
Compound Description: This compound serves as a valuable internal standard in the quantitative analysis of the drug prazosin in human plasma []. It is particularly useful for determining prazosin levels during pharmacokinetic studies.
Relevance: 8-chloroprazosin hydrochloride and N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine both belong to the quinazoline class, sharing the core heterocyclic structure. While the target compound is a simple 4-aminoquinazoline derivative, 8-chloroprazosin hydrochloride features a more complex 2-[4-(2-furoyl)piperazin-1-yl] substituent at the 2-position and a chlorine atom at the 8-position []. This connection highlights the diversity within the quinazoline family and its potential for diverse pharmacological applications.
Compound Description: This compound, along with its derivatives, represents a novel class of quinazoline derivatives designed as potential anticancer agents []. These molecules are structurally similar to erlotinib, a known tyrosine kinase inhibitor.
Relevance: This compound and N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine share the core quinazoline scaffold and aniline substitution at the 4-position. The key difference lies in the alkoxy groups at positions 6 and 7: the related compound has bis(2-methoxyethoxy) groups, whereas the target compound has dimethoxy groups []. This comparison emphasizes the importance of substituent modifications in modulating the pharmacological properties of quinazoline-based compounds.
Compound Description: This series of quinazoline derivatives exhibits potent inhibitory activity against P-glycoprotein (P-gp) []. P-gp is often overexpressed in drug-resistant cancer cells, pumping out chemotherapeutic drugs and reducing treatment efficacy. These compounds, therefore, hold promise for overcoming multidrug resistance (MDR) in cancer treatment [].
Relevance: These derivatives share the core quinazoline scaffold with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, with both featuring a phenyl group at the 4-amino position []. The presence of the 6,7-dimethoxy-3,4-dihydroisoquinolin moiety in the related compounds distinguishes them, potentially contributing to their P-gp inhibitory activity.
Compound Description: CP-100,356 is a diaminoquinazoline derivative that acts as a dual inhibitor of MDR1 and BCRP efflux transporters []. These transporters play a role in drug efflux, and their inhibition can enhance the efficacy of co-administered drugs. CP-100,356's selective inhibition of efflux transporters, without affecting major drug-metabolizing enzymes like CYP3A4, makes it a valuable tool in drug discovery for assessing the impact of these transporters on oral drug absorption [].
Compound Description: This compound is notable for its inhibitory activity against Janus kinase 3 (JAK3) []. JAK3 plays a crucial role in immune cell signaling, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases.
Relevance: This compound and N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are both 4-aminoquinazoline derivatives with 6,7-dimethoxy substituents []. The presence of a hydroxyl group on the 4-anilino substituent in the related compound differentiates its structure.
Compound Description: This compound is structurally characterized by its crystal structure, revealing intramolecular hydrogen bonding that contributes to its planar conformation [].
Compound Description: This compound is synthesized efficiently using microwave irradiation [].
Relevance: This compound is structurally analogous to N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, sharing the core 6,7-dimethoxyquinazolin-4-amine structure. The key difference lies in the substitution on the phenyl ring at the 4-amino position: a 3-trifluoromethyl group in the related compound versus a 4-iodo group in the target compound []. This comparison highlights the possibility of exploring different halogen and substituent combinations on the phenyl ring to fine-tune the compound's properties.
Tris(4-iodophenyl)amine
Compound Description: Tris(4-iodophenyl)amine serves as a crucial intermediate in synthesizing materials with two-photon absorption properties []. These materials have applications in fields like optical data storage and microscopy.
Relevance: While not a direct quinazoline derivative, tris(4-iodophenyl)amine shares the 4-iodophenyl motif with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine []. This structural similarity highlights the utility of the 4-iodophenyl group in different chemical contexts and for achieving specific material properties.
Compound Description: These derivatives, particularly the R-enantiomer, exhibit promising antitumor activity against the MCF-7 breast cancer cell line, surpassing the potency of gefitinib [].
Relevance: Although not quinazolines, these compounds share structural similarities with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in terms of their heterocyclic core and the presence of a substituted amine at a similar position relative to the heterocyclic nitrogen [].
Compound Description: This series of compounds was designed as potential anxiolytic and antidepressant agents [].
Relevance: These derivatives are structurally related to N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine as they share the core 6,7-dimethoxyquinazoline scaffold. The presence of a substituted benzyl and propyl group at the 2,4-diamine in the related compounds distinguishes them, potentially contributing to their anxiolytic and antidepressant activities [].
Compound Description: This series of compounds, containing a quinazoline residue condensed with short alkyl amines, has been studied for its potential antimicrobial and anticancer activities [, ].
Compound Description: DMQCd is a carboranyl quinazoline derivative designed as a potent and non-toxic inhibitor of the breast cancer resistance protein (BCRP) [].
Compound Description: This compound is a modified version of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1) designed to possess improved physicochemical properties while retaining potent inhibitory activity against Bruton's tyrosine kinase (BTK), including the drug-resistant C481S mutant [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.